1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
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Overview
Description
1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a methylsulfonyl group and an oxadiazole ring substituted with a phenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as piperazine, methylsulfonyl chloride, and 3-phenyl-1,2,4-oxadiazole.
Step 1: The piperazine is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(methylsulfonyl)piperazine.
Step 2: The resulting 4-(methylsulfonyl)piperazine is then coupled with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methylsulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the propanone moiety.
Substitution: The phenyl group on the oxadiazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxadiazole ring can bind to enzymes or proteins involved in cellular signaling pathways. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-thiadiazol-5-yl)propan-1-one: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-triazol-5-yl)propan-1-one: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness: 1-[4-(Methylsulfonyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one is unique due to the presence of both a piperazine ring and an oxadiazole ring, which confer specific chemical and biological properties. The combination of these rings allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C16H20N4O4S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one |
InChI |
InChI=1S/C16H20N4O4S/c1-25(22,23)20-11-9-19(10-12-20)15(21)8-7-14-17-16(18-24-14)13-5-3-2-4-6-13/h2-6H,7-12H2,1H3 |
InChI Key |
AOTPBEWHOMFQRC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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